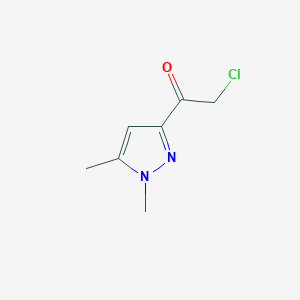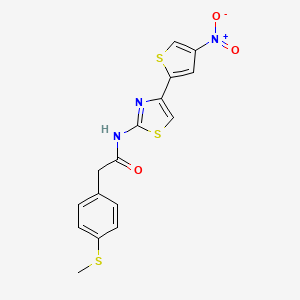![molecular formula C14H12BrN5OS B2593761 4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide CAS No. 2380095-93-0](/img/structure/B2593761.png)
4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide, also known as CT-1812, is a small molecule that has been studied for its potential therapeutic use in treating Alzheimer's disease.
Scientific Research Applications
Pharmaceutical Research
This compound, with its thiophene core and bromo and amide functional groups, can be a valuable intermediate in the synthesis of pharmaceuticals. The bromo group, in particular, is a useful handle for halogen exchange or coupling chemistry , which is essential in the creation of diverse pharmaceutical compounds .
Agrochemical Development
The presence of the cyanopyrazin moiety suggests potential utility in the development of agrochemicals. Compounds with pyrazine structures are known to exhibit biological activity and could be used in the synthesis of pesticides or herbicides .
Material Chemistry
Functionalized derivatives of thiophene have significantly contributed to the growth of materials chemistry, particularly in the development of new technologies in electronics . The compound’s structure allows for facile downstream derivatization, making it a candidate for creating conductive polymers or organic semiconductors .
Synthetic Organic Chemistry
As a synthetic intermediate, this compound can be used in regioselective synthesis . The presence of multiple reactive sites allows for selective functionalization, which is a critical aspect of complex organic synthesis .
Catalysis
The bromo and amide functionalities suggest that this compound could be used in catalytic processes, particularly in palladium-catalyzed cross-coupling reactions . Such reactions are pivotal in the construction of complex organic molecules .
Biochemical Studies
The azetidine ring, a less common structural feature, could be of interest in biochemical studies. Azetidines are known to have unique biological activities, and their incorporation into larger molecules can lead to the discovery of new biological pathways or drug targets .
properties
IUPAC Name |
4-bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5OS/c1-19(14(21)12-4-9(15)8-22-12)10-6-20(7-10)13-11(5-16)17-2-3-18-13/h2-4,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZDDBMVZFNCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2593678.png)




![N-[(4-Benzylthiomorpholin-3-yl)methyl]prop-2-enamide](/img/structure/B2593688.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2593690.png)
![2-[butyl(methyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2593691.png)




